
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide (CMBT) is a molecule that is found in a variety of natural and synthetic sources, including pharmaceuticals, agrochemicals, and food additives. CMBT is a chiral molecule that has a variety of applications in the fields of chemistry, biology, and medicine. CMBT has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. In addition, CMBT has been used as a preservative in food products and as an antioxidant in cosmetics.
Scientific Research Applications
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. In addition, this compound has been used as a preservative in food products and as an antioxidant in cosmetics. This compound has also been studied for its potential to inhibit the growth of certain bacteria, including Staphylococcus aureus and Streptococcus mutans. This compound has been studied for its potential to inhibit the growth of certain fungi, including Candida albicans and Aspergillus flavus. This compound has also been studied for its potential to inhibit the growth of certain viruses, including herpes simplex virus-1 and influenza A virus.
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is not fully understood. However, it is believed that this compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. This compound may also act as an inhibitor of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species. In addition, this compound may act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
This compound has been studied for its potential to reduce inflammation, reduce pain, and reduce oxidative stress. In animal studies, this compound has been found to reduce inflammation, reduce pain, and reduce oxidative stress in a dose-dependent manner. This compound has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. In addition, this compound has been found to reduce the production of reactive oxygen species, such as superoxide anion and hydrogen peroxide.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide in lab experiments include its availability in a variety of forms, its low cost, and its stability in aqueous solutions. The limitations of using this compound in lab experiments include its low solubility in organic solvents and its potential to cause skin irritation.
Future Directions
Future research on 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide should focus on its potential to inhibit the growth of other bacteria, fungi, and viruses. Additionally, future research should focus on its potential to reduce inflammation and pain in humans. Furthermore, future research should focus on its potential to reduce oxidative stress and its potential to act as an antioxidant in cosmetics. Lastly, future research should focus on its potential to be used as a preservative in food products.
Synthesis Methods
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide can be synthesized through a variety of methods, including direct synthesis, oxidation, hydrolysis, and condensation. Direct synthesis involves the reaction of 4-chlorobutanol with 6-methoxy-1,3-benzothiazol-2-yl chloride in the presence of a base, such as sodium hydroxide, to form this compound. Oxidation involves the use of an oxidizing agent, such as potassium permanganate, to convert 4-chlorobutanol into this compound. Hydrolysis involves the reaction of 4-chlorobutanol with aqueous acid, such as hydrochloric acid, to form this compound. Lastly, condensation involves the reaction of 4-chlorobutanol with 6-methoxy-1,3-benzothiazol-2-yl chloride in the presence of a base, such as triethylamine, to form this compound.
properties
IUPAC Name |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-17-8-4-5-9-10(7-8)18-12(14-9)15-11(16)3-2-6-13/h4-5,7H,2-3,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTHQCSSALIIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368039 |
Source


|
| Record name | 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
326872-93-9 |
Source


|
| Record name | 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B6611826.png)
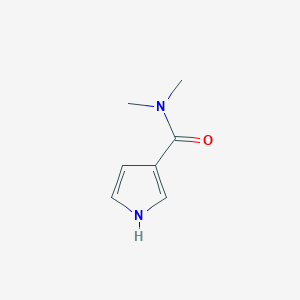

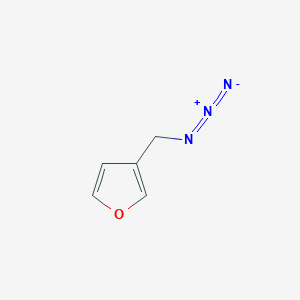

![[1-(aminomethyl)cycloheptyl]methanol](/img/structure/B6611865.png)

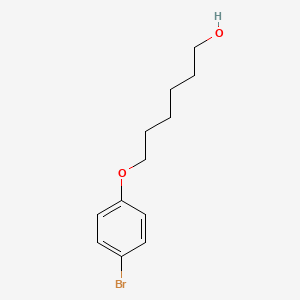
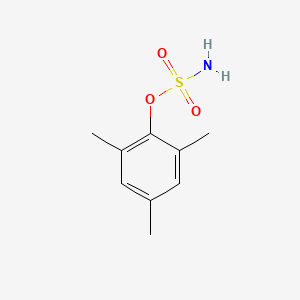
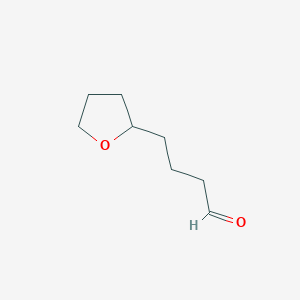
![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)
![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)

